molecular formula C6H4I2O4S B1206607 Sozoiodolic acid CAS No. 554-71-2

Sozoiodolic acid

Cat. No. B1206607
CAS RN: 554-71-2
M. Wt: 425.97 g/mol
InChI Key: WUFWNWSUSBGBSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sozoiodolic acid is a sulfonic acid derivative and an organosulfur compound.

Scientific Research Applications

Synthetic Triterpenoids Derived from Oleanolic Acid

Sozoiodolic acid, a derivative of oleanolic acid, is part of the synthetic oleanane triterpenoids (SO) group. These compounds, including 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (“CDDO”), are potent anti-inflammatory agents. They are effective in blocking the synthesis of inducible nitric oxide synthase (iNOS) in activated macrophages. Their applications span various organ systems and animal models, demonstrating significant biological activities. Currently, clinical investigations of these compounds are underway (Sporn et al., 2011).

Antioxidant Activities in Plant Responses

In plant biology, sozoiodolic acid derivatives play a role in stress responses. Nitric oxide (NO) has been implicated in the abscisic acid-induced activities of antioxidant enzymes in plants like Stylosanthes guianensis. Studies show that NO is involved in the stimulation of antioxidant enzyme activities, potentially hinting at a broader role of sozoiodolic acid derivatives in plant stress physiology (Zhou et al., 2005).

Impact on Soil and Crop Productivity

Research on sod-podzolic soil and crop productivity highlights the influence of various compounds, potentially including sozoiodolic acid derivatives. The study of multipurpose compost application and its effects on soil properties and crop productivity in reclaimed agricultural landscapes provides insights into how these compounds might affect agrochemical indicators and enhance crop yield (Rublyuk et al., 2021).

Proteomic Analysis and Drug Development

In drug development, the synthetic derivatives of oleanolic acid, such as CDDO and its variants, have been a focus of proteomic analysis to determine their protein binding partners and mechanisms of action. This research aids in understanding their multifunctional nature and their potential use in treating diseases related to inflammation and oxidative stress (Yore et al., 2011).

Thiol-Selective Reagents in Biological Research

The development of thiol-selective reagents, such as heteroaromatic alkylsulfone, demonstrates another application area. These reagents react with reduced protein thiols, which is crucial in proteomics workflows and redox investigations. Sozoiodolic acid derivatives could potentially offer similar selective and reactive properties for biological applications (Chen et al., 2017).

properties

CAS RN

554-71-2

Molecular Formula

C6H4I2O4S

Molecular Weight

425.97 g/mol

IUPAC Name

4-hydroxy-3,5-diiodobenzenesulfonic acid

InChI

InChI=1S/C6H4I2O4S/c7-4-1-3(13(10,11)12)2-5(8)6(4)9/h1-2,9H,(H,10,11,12)

InChI Key

WUFWNWSUSBGBSH-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)S(=O)(=O)O

Other CAS RN

554-71-2
49558-23-8
515-44-6

Related CAS

49558-23-8 (unspecified hydrochloride salt)

synonyms

Dijozol
Optojod
sozoiodolic acid
sozoiodolic acid, sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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